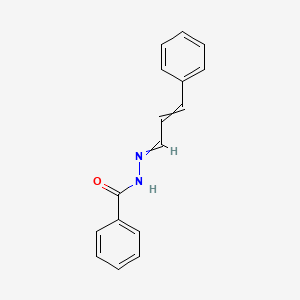

Cinnamaldehyde benzoylhydrazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(cinnamylideneamino)benzamide |

InChI |

InChI=1S/C16H14N2O/c19-16(15-11-5-2-6-12-15)18-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19) |

InChI Key |

IBLXLVVKHVGRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cinnamaldehyde Benzoylhydrazone

Conventional Synthetic Routes for Cinnamaldehyde (B126680) Benzoylhydrazone and Analogues

The synthesis of cinnamaldehyde benzoylhydrazone and its related compounds primarily relies on the formation of a characteristic azomethine group (–C=N–), a hallmark of Schiff bases.

Condensation Reactions with Cinnamaldehyde and Benzoylhydrazine Derivatives

The most fundamental and widely used method for synthesizing this compound is the direct condensation reaction between cinnamaldehyde and benzoylhydrazine. prepchem.com This reaction involves the nucleophilic attack of the primary amine group of benzoylhydrazine on the electrophilic carbonyl carbon of cinnamaldehyde, followed by the elimination of a water molecule to form the stable hydrazone product.

A typical laboratory procedure involves dissolving equimolar amounts of cinnamaldehyde and benzoylhydrazine in a suitable solvent, such as methanol (B129727). prepchem.com The reaction proceeds readily, often at room temperature, with the product precipitating out of the solution due to its lower solubility. This straightforward approach is effective for producing the parent compound and can be adapted for synthesizing analogues by using substituted benzoylhydrazines. nih.gov The general structure of hydrazones, which are considered multidentate ligands, makes them significant in coordination chemistry. nih.gov

Table 1: Example of a Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Melting Point |

|---|---|---|---|---|---|---|

| Cinnamaldehyde (13.2 g) | Benzoylhydrazine (13.6 g) | Methanol (200 ml) | 30 minutes | Room Temperature | 88% | 192-194°C |

Data sourced from Open Reaction Database.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of Schiff bases like this compound is crucial for maximizing product yield and ensuring high purity, which is vital for subsequent applications. Key parameters that are typically adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

For instance, in the synthesis of related functionalized cinnamaldehydes, various palladium(II) catalysts, solvents like acetonitrile (B52724) and DMF, and reaction times were investigated to identify the most efficient conditions. nih.gov Similarly, studies on the synthesis of other cinnamaldehyde derivatives have shown that optimizing factors like the molar ratio of reactants and incubation time can significantly impact the yield. researchgate.net While the simple condensation of cinnamaldehyde and benzoylhydrazine in methanol already provides a high yield of 88%, further optimization could involve exploring different alcoholic solvents to enhance product precipitation or using catalytic amounts of acid to accelerate the dehydration step, a common strategy in imine formation. The reaction can also be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of by-products. researchgate.net

Design and Synthesis of Substituted this compound Analogues

The structural scaffold of this compound is a versatile platform for developing new compounds with tailored properties, particularly for applications in medicinal chemistry and materials science.

Rational Design of New Schiff Base Ligands Based on Aromatic Hydrazones

Rational design involves modifying the basic structure of this compound to enhance specific interactions with biological targets or to fine-tune its chemical properties. scienceopen.com This is often achieved by introducing various substituents onto the aromatic rings of either the cinnamaldehyde or the benzoylhydrazine moiety. nih.govresearchgate.net

For example, the design of new salicylaldehyde (B1680747) benzoylhydrazone derivatives involved placing methoxy (B1213986) groups on the aromatic rings to improve their anticancer activity. researchgate.net Similarly, researchers have designed and synthesized novel acyl hydrazone Schiff base complexes with zinc(II) to study their phosphatase and anti-cancer activities. rsc.org The design process often uses computational (in silico) modeling to predict how structural changes will affect a compound's properties, such as its binding affinity to a specific enzyme or receptor. scienceopen.comresearchgate.net The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, leading to improved performance. nih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.gov MCRs are exceptionally valuable for creating large and diverse libraries of compounds for screening purposes. This approach is amenable to the diversification of the this compound structure. nih.gov

For example, an aldehyde (like cinnamaldehyde), an amine-containing component (like a hydrazine (B178648) derivative), and a third reactive species could potentially be combined in a one-pot synthesis to generate more complex analogues. The Ugi and Passerini reactions are well-known examples of MCRs based on isocyanides that can be used to introduce significant structural diversity. nih.gov A three-component reaction involving aryl aldehydes, malononitrile, and various phenols has been used to create densely functionalized pyran derivatives, demonstrating how an aldehyde can serve as a key building block in such a process. rsc.org Applying this logic, MCRs could be employed to append new heterocyclic rings or functional groups to the this compound core, rapidly generating novel chemical entities.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The conventional synthesis of this compound, which uses methanol at room temperature, is relatively mild. prepchem.com However, more advanced green methodologies can be applied to further improve its environmental footprint.

One approach is the use of alternative and more environmentally benign solvents, such as water or ethanol. The use of near-critical water, which has been explored for the synthesis of cinnamaldehyde itself, can act as both a solvent and a catalyst, avoiding the need for traditional acid or base catalysts and the salt waste they produce. google.comgoogle.com

Another green strategy is the use of catalysts to improve efficiency and reduce energy consumption. Phase-transfer catalysts like β-cyclodextrin have been used in the synthesis of benzaldehyde (B42025) from cinnamaldehyde in water, suggesting their potential applicability in related condensation reactions. utwente.nlresearchgate.net Furthermore, solvent-free reaction conditions, such as mechanochemical ball milling, represent a significant advancement in green synthesis. This technique has been successfully used for the one-pot, three-component synthesis of other heterocyclic compounds involving aldehydes, often at ambient temperature and with high efficiency. rsc.org Adopting such a method for this compound synthesis would drastically reduce solvent waste.

Advanced Spectroscopic and Structural Characterization of Cinnamaldehyde Benzoylhydrazone

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups in a molecule. The analysis of a closely related derivative, synthesized from 2-(benzyloxy)benzoylhydrazine and cinnamaldehyde (B126680), reveals key spectral features that are anticipated in cinnamaldehyde benzoylhydrazone. elsevierpure.com In the FT-IR spectrum of this derivative, characteristic absorption bands are observed which confirm the presence of specific functional groups. elsevierpure.com

A key indicator of the formation of the hydrazone is the presence of the imine (C=N) stretching vibration. The spectrum also displays bands corresponding to the N-H and C=O (amide) groups of the benzoylhydrazone moiety. elsevierpure.com Aromatic and aliphatic C-H stretching vibrations, as well as C=C stretching from the phenyl and cinnamyl groups, are also prominent. elsevierpure.com

Table 1: FT-IR Spectral Data for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment |

| ~3471 | N-H stretching |

| ~3182, 2982 | Aromatic C-H stretching |

| ~2965, 2849 | Aliphatic C-H stretching |

| ~1643 | C=O (Amide I) stretching |

| ~1577 | C=N (Imine) stretching |

| ~1516, 1454, 1422 | C=C (Aromatic) stretching |

Data obtained from a closely related derivative, 2-(benzyloxy)benzoylhydrazone of cinnamaldehyde. elsevierpure.comnih.gov

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule, providing detailed information about the chemical environment and connectivity of nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The ¹H NMR spectrum of a this compound derivative, specifically the Schiff base ligand formed from 2-(benzyloxy)benzoylhydrazine and cinnamaldehyde, has been reported. elsevierpure.com The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the various protons in the molecule.

The protons of the cinnamaldehyde moiety, including the aldehydic proton and the vinylic protons, exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of both the benzoyl and cinnamyl groups appear in the downfield region of the spectrum. The N-H proton of the hydrazone linkage typically appears as a singlet at a downfield chemical shift.

Table 2: ¹H NMR Spectral Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.72 | s | N-H |

| ~8.32 | s | -CH=N- |

| ~7.88 | d | Aromatic-H |

| ~7.57 | t | Aromatic-H |

| ~7.51 | t | Aromatic-H |

| ~6.97 | s | Aromatic-H |

| ~6.93 | s | Aromatic-H |

| ~3.81 | s | OCH₃ (from related structures) |

Data interpreted from studies on closely related benzoylhydrazone derivatives. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound and its derivatives, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in its unique chemical environment.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O) of the benzoyl group, which resonates at a downfield chemical shift. The imine carbon (C=N) also appears in the downfield region. The various sp²-hybridized carbons of the aromatic rings and the vinylic group, as well as any sp³-hybridized carbons, can be identified and assigned based on their chemical shifts.

Table 3: ¹³C NMR Spectral Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Assignment |

| ~163.51 | C=O |

| ~148.59 | C=N |

| ~138.40, 134.09, 132.11, 128.94, 128.04, 125.02, 106.06 | Aromatic-C |

| ~56.48 | OCH₃ (from related structures) |

Data interpreted from studies on closely related benzoylhydrazone derivatives. nih.gov

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in providing a more detailed picture of the molecular structure by revealing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the vinylic protons of the cinnamaldehyde moiety, as well as between adjacent aromatic protons. This information is crucial for assigning the proton signals and confirming the connectivity within the spin systems of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum of this compound would definitively link each proton to its corresponding carbon atom, greatly aiding in the unambiguous assignment of both the ¹H and ¹³C NMR spectra. hmdb.ca

While specific 2D NMR data for this compound is not extensively documented in the available literature, the application of these techniques is a standard and essential step in the complete structural elucidation of such a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, with a molecular weight of 250.29 g/mol , electrospray ionization (ESI) is a commonly employed soft ionization technique. researchgate.net

In the mass spectrum of the parent molecule, cinnamaldehyde, the molecular ion peak [M]+ is observed at an m/z of 132. researchgate.net A prominent fragment is often seen at m/z 131, resulting from the loss of a hydrogen atom from the aldehyde group. researchgate.net Other significant fragments of cinnamaldehyde appear at m/z values of 103 (loss of -CHO), 77 (phenyl group), and 51. youtube.comdocbrown.info

Table 1: Key Mass Spectrometry Data for Cinnamaldehyde and Related Fragments

| Fragment | m/z (mass-to-charge ratio) |

| [Cinnamaldehyde]+ | 132 |

| [Cinnamaldehyde-H]+ | 131 |

| [Cinnamaldehyde-CHO]+ | 103 |

| [Phenyl]+ | 77 |

| [Benzaldehyde]+ | 106 |

| [Benzaldehyde-H]+ | 105 |

Note: This table is illustrative and based on the fragmentation of the parent molecules.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule, which are characteristic of its chromophores (light-absorbing regions).

The UV-Vis spectrum of this compound is influenced by the extended conjugation present in the molecule, which includes the phenyl ring, the propenal system, and the benzoylhydrazone moiety. This extensive π-system constitutes the primary chromophore. libretexts.org

The parent aldehyde, cinnamaldehyde, exhibits a strong absorption maximum (λmax) around 280-290 nm. researchgate.netnih.govresearchgate.net For instance, one study reports a λmax at 282 nm, while another found it at 291 nm in alcohol. researchgate.netnih.gov These absorptions are attributed to the π → π* transitions within the conjugated system. msu.edu The reaction of cinnamaldehyde with a derivatizing reagent to form a Schiff base, such as this compound, typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. asianpubs.org This is due to the extension of the conjugated system.

For example, the reaction of cinnamaldehyde with α-aminonaphthalene produces a derivative with a λmax at 376 nm. asianpubs.orgresearchgate.net Similarly, salicylaldehyde (B1680747) benzoylhydrazone, a related compound, also shows characteristic UV-Vis absorption bands that are sensitive to the solvent environment. nih.gov

Table 2: UV-Vis Absorption Maxima (λmax) of Cinnamaldehyde and a Derivative

| Compound | λmax (nm) | Solvent/Condition |

| Cinnamaldehyde | 282 | - |

| Cinnamaldehyde | 291 | Alcohol |

| Cinnamaldehyde-α-aminonaphthalene derivative | 376 | - |

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, allowing for the accurate determination of individual components in a mixture. researchgate.net This method involves calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength.

In the analysis of complex samples containing cinnamaldehyde or its derivatives, derivative spectrophotometry can be particularly useful. For instance, second derivative UV spectrometry has been reported as a method for the determination of cinnamaldehyde. researchgate.net This technique can help to resolve the absorption band of the target analyte from interfering substances in the matrix, such as in herbal preparations or food samples. researchgate.netresearchgate.net The use of derivative spectrophotometry can improve the sensitivity and selectivity of the analysis. researchgate.net

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Structure

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 4-hydroxybenzaldehyde (B117250) benzoyl hydrazone, another related compound, reveals that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The molecules are connected by intermolecular hydrogen bonding interactions. researchgate.net The ability to grow suitable single crystals is a critical prerequisite for SCXRD analysis. nih.govnih.gov

Table 3: Crystallographic Data for a Related Hydrazone Compound (4-Hydroxybenzaldehyde Benzoyl Hydrazone)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.514 |

| b (Å) | 9.318 |

| c (Å) | 22.921 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 8 |

Source: researchgate.net. Note: This data is for a related compound and serves as an example of the type of information obtained from SCXRD.

Computational and Theoretical Investigations of Cinnamaldehyde Benzoylhydrazone

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict a variety of molecular properties with high accuracy, making it an indispensable tool in modern chemical research. nih.gov DFT calculations are central to understanding the intrinsic characteristics of cinnamaldehyde (B126680) benzoylhydrazone.

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is the process of finding the molecular structure that corresponds to the lowest energy on the potential energy surface. nih.gov For flexible molecules like cinnamaldehyde benzoylhydrazone, which possess several rotatable single bonds, this process is combined with conformational analysis to identify the most stable conformers.

Conformational analysis involves systematically exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. nih.govarxiv.org For the parent cinnamaldehyde molecule, studies have shown that the s-trans conformer is energetically more stable than the s-cis conformer in the gas phase. scielo.org.mx This preference is influenced by the substitution on the carbonyl group. scielo.org.mx A similar computational analysis for this compound would be essential to determine its preferred shape, which in turn governs its interaction with other molecules and biological targets. The optimization process is confirmed when the calculations yield no imaginary vibrational frequencies, indicating a true energy minimum. scielo.org.mx

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. semnan.ac.ir

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. semnan.ac.ir DFT calculations are highly effective for determining these energy levels. For instance, DFT studies on the related trans-cinnamaldehyde molecule have calculated its HOMO-LUMO gap, providing insight into its electronic characteristics. scielo.org.mxsemnan.ac.ir The electronic properties can be influenced by the environment, with studies showing that the HOMO-LUMO gap for trans-cinnamaldehyde is largest in the gas phase and decreases in polar solvents like ethanol. semnan.ac.ir

Table 1: Calculated Electronic Properties of Trans-Cinnamaldehyde using DFT (B3LYP Method) (This table presents data for the parent compound, trans-cinnamaldehyde, to illustrate the type of information gained from DFT analysis.)

| Phase/Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | -6.61 | -1.77 | 4.84 |

| Ethanol | -6.53 | -2.01 | 4.52 |

| Acetone | -6.53 | -1.99 | 4.54 |

| Dichloromethane | -6.53 | -1.96 | 4.57 |

| Data sourced from a DFT study on trans-cinnamaldehyde to exemplify the analysis. semnan.ac.ir |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, providing a map of electron-rich and electron-poor regions. researchgate.net This map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP map would reveal key features:

Negative Regions (Red): These would be concentrated around the electronegative oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the hydrazone moiety (-NH-N=CH-). These sites are the most likely to interact with protons or other electrophiles.

Positive Regions (Blue): These would likely be found around the hydrogen atoms, particularly the amide proton (N-H), making it a potential site for deprotonation or interaction with nucleophiles.

The MEP map provides a clear visual guide to the molecule's reactive sites and is instrumental in predicting how it will interact with biological receptors or other reactants. nih.gov

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is a powerful tool for interpreting and assigning the bands in an experimental spectrum, thus confirming the molecular structure and the presence of specific functional groups. researchgate.net

For this compound, DFT calculations would predict the vibrational modes for its key functional groups. Studies on structurally similar benzoylhydrazone derivatives provide a reference for the expected frequencies. The strong band associated with the carbonyl (C=O) stretching vibration and the characteristic N-H stretching are particularly important for identification.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Hydrazone Compounds (This table includes data from related hydrazone compounds to illustrate the application of DFT in spectroscopic analysis.)

| Functional Group | Vibration Type | Calculated Frequency (DFT) | Experimental Frequency (IR) | Source Compound |

| N-H | Stretching | 3524 | 3375 | Quinoline-2-carbaldehyde benzoyl hydrazone researchgate.net |

| C=O | Stretching | 1624 | 1655 | Quinoline-2-carbaldehyde benzoyl hydrazone researchgate.net |

| C=N | Stretching | 1611 | 1611 | Pyrazole derivative researchgate.net |

| C=C (Olefinic) | Stretching | 1633 | 1627 | Cinnamaldehyde scielo.org.mx |

Discrepancies between calculated and experimental values are common due to the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted on solid samples where intermolecular forces, like hydrogen bonding, can shift the frequencies. researchgate.net

Theoretical Mechanistic Studies of Reactivity Pathways

Beyond static properties, computational chemistry can be used to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This allows researchers to determine the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, and to evaluate the feasibility of different reaction pathways.

For this compound, theoretical mechanistic studies could investigate several possibilities:

Reaction with Nucleophiles: Cinnamaldehyde itself is known to be an ambident electrophile, capable of reacting at both the carbonyl carbon and the β-carbon of the double bond. nih.gov Theoretical studies could clarify the reactivity of the hydrazone derivative towards biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

Hydrolysis: The stability of the imine (C=N) bond towards hydrolysis could be modeled to understand the compound's persistence in aqueous environments.

Inhibition Mechanisms: If this compound is investigated as an enzyme inhibitor, DFT can be used to model its interaction with the enzyme's active site, elucidating the specific binding mode and the mechanism of inhibition. For example, studies on cinnamaldehyde have explored its ability to downregulate signaling pathways like PI3K/AKT. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be applied to:

Membrane Permeation: MD simulations can model the process of the molecule crossing a lipid bilayer, which is crucial for understanding its bioavailability and ability to reach intracellular targets. nih.gov These simulations can calculate the free energy profile of permeation, identifying energy barriers and favorable locations within the membrane. nih.gov

Conformational Flexibility in Solution: MD can simulate the behavior of this compound in different solvents, showing how its conformation changes over time in a more realistic, dynamic environment compared to the static gas-phase calculations of DFT.

By combining the electronic detail from DFT with the dynamic insights from MD, a comprehensive theoretical understanding of this compound's chemical nature and potential biological activity can be achieved.

Coordination Chemistry of Cinnamaldehyde Benzoylhydrazone Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with cinnamaldehyde (B126680) benzoylhydrazone typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. nih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions

Cinnamaldehyde benzoylhydrazone has been successfully complexed with a range of transition metal ions, including Nickel(II), Copper(II), Palladium(II), Cobalt(II), Zinc(II), and Molybdenum(VI). uomustansiriyah.edu.iqedu.krdekb.egnih.gov The stoichiometry of these complexes, that is the ratio of metal to ligand, can vary. For instance, studies have reported the formation of both 1:1 and 1:2 metal-to-ligand ratios. researchgate.net The specific ratio and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. mtct.ac.in

| Metal Ion | Reported Stoichiometry (Metal:Ligand) |

| Ni(II) | 1:2 |

| Cu(II) | 1:1, 1:2 |

| Pd(II) | 1:1 |

| Co(II) | 1:2 |

| Zn(II) | 1:1, 1:2 |

| Mo(VI) | - |

Elucidation of Ligand Binding Modes and Coordination Geometries

The this compound ligand can coordinate to metal ions in several ways. It can act as a bidentate or tridentate ligand, depending on the specific metal ion and reaction conditions. edu.krdekb.eg Coordination typically occurs through the azomethine nitrogen and the carbonyl oxygen atoms. edu.krd In some cases, the ligand can deprotonate, leading to coordination through the enolic oxygen atom. researchgate.net

The coordination geometry of the resulting metal complexes is also diverse. Octahedral geometries are commonly proposed for many of the transition metal complexes, including those of Mn(II), Co(II), Ni(II), and Cu(II). uomustansiriyah.edu.iqekb.eg However, other geometries, such as square-planar, have also been observed. researchgate.net The specific geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

| Metal Complex | Proposed Coordination Geometry |

| [Mn(L)2] | Octahedral |

| [Co(L)2] | Octahedral |

| [Ni(L)2] | Octahedral |

| [Cu(L)2] | Octahedral, Square-planar |

| [Zn(L)2] | Octahedral |

L represents the this compound ligand.

Magnetic Properties of Metal Complexes

The magnetic properties of these complexes provide valuable insights into their electronic structure and bonding. The magnetic susceptibility of a complex is determined by the number of unpaired electrons in the metal ion. dalalinstitute.com For instance, complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by a magnetic field. dalalinstitute.com

Studies have shown that many of the transition metal complexes of this compound are paramagnetic, which is consistent with the presence of unpaired d-electrons in the metal ions. researchgate.net For example, Co(II), Ni(II), and Cu(II) complexes often exhibit paramagnetism. researchgate.net In contrast, Zn(II) complexes, with a d10 electronic configuration, are typically diamagnetic. researchgate.net In some instances, weak antiferromagnetic coupling between metal centers has been observed in binuclear copper(II) complexes. nih.gov

Stability and Thermodynamics of Metal-Ligand Complex Formation

The stability of metal complexes in solution is a crucial aspect of their chemistry. The thermodynamic stability of a complex is quantified by its formation constant (K) or stability constant. libretexts.orgnih.gov A higher formation constant indicates a more stable complex. youtube.com The stability of this compound complexes is influenced by several factors, including the nature of the metal ion and the ligand itself. slideshare.net

Potentiometric studies have been employed to determine the stability constants of these complexes. researchgate.netresearchgate.net The order of stability of the complexes with different metal ions often follows the Irving-Williams series. slideshare.net The chelate effect, where a multidentate ligand forms a more stable complex than a series of corresponding monodentate ligands, plays a significant role in the stability of these complexes. libretexts.org The formation of five- or six-membered chelate rings upon coordination contributes to this enhanced stability. mtct.ac.in

Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation can also be determined. researchgate.net These parameters provide a deeper understanding of the driving forces behind complex formation. For instance, a negative ΔG value indicates a spontaneous reaction. youtube.com

Theoretical Studies on Metal-Ligand Interactions and Bonding

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure, bonding, and reactivity of metal complexes. scielo.org.mxnih.gov DFT calculations can provide insights into the molecular orbitals, charge distribution, and the nature of the metal-ligand bond. scielo.org.mx

Theoretical studies on this compound and its metal complexes have been used to complement experimental findings. These studies can help to predict and rationalize the observed coordination geometries and spectroscopic properties. nih.gov For example, DFT calculations can be used to calculate the energies of different possible isomers to determine the most stable structure. scielo.org.mx The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the electronic transitions and reactivity of the complexes. nih.gov

Structure Activity Relationship Sar Studies of Cinnamaldehyde Benzoylhydrazone Derivatives

Systematic Modification of the Cinnamaldehyde (B126680) Benzoylhydrazone Scaffold

The chemical scaffold of cinnamaldehyde benzoylhydrazone offers multiple sites for systematic modification, allowing researchers to probe the impact of different functional groups on biological activity. These modifications typically involve alterations to the cinnamaldehyde ring, the benzoyl moiety, and the hydrazone linkage.

Systematic modifications often begin with the synthesis of a series of derivatives where specific parts of the molecule are altered. For instance, researchers have synthesized series of cinnamaldehyde acylhydrazone derivatives to evaluate their inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for bacterial fatty acid biosynthesis. nih.gov In one such study, three series of 21 cinnamaldehyde acylhydrazone derivatives were synthesized and evaluated. nih.gov

Another approach involves the preparation of a broad range of benzophenone (B1666685) hydrazone derivatives to analyze their structure-activity relationships against insect pests. nih.gov These studies have revealed that substitutions at specific positions on the aromatic rings are crucial for activity. nih.gov For example, good insecticidal activity was observed when the aromatic rings were substituted at the 4-positions with a halogen atom and a triflate or perhaloalkoxy group. nih.gov

The synthesis of new bioactive benzohydrazide (B10538) derivatives can also be achieved through reactions with various aldehydes. biointerfaceresearch.com These synthetic strategies allow for the introduction of diverse substituents, leading to a library of compounds for biological screening. The synthesis of benzoylhydrazone derivatives can be a one-step process, and various synthons like 1,4-benzoquinone (B44022) monoimines can be used. biointerfaceresearch.com

The following table provides examples of systematic modifications and their impact on biological activity:

| Parent Scaffold | Modification Site | Substituent | Observed Biological Activity |

| Cinnamaldehyde Acylhydrazone | Cinnamaldehyde Ring | 1,4-benzodioxan fragment | Potent inhibitory activity against FabH nih.gov |

| Benzophenone Hydrazone | Aromatic Rings (4-positions) | Halogen atom and triflate or perhaloalkoxy group | Good insecticidal activity nih.gov |

| Benzohydrazide | Hydrazone Moiety | Acyl-type substituents | Active insecticidal compounds nih.gov |

Identification of Key Pharmacophoric Features for Biological Activities

Pharmacophore modeling is a crucial tool in identifying the key structural features of a molecule that are essential for its biological activity. A pharmacophore represents the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are necessary for interacting with a specific biological target. nih.govnih.gov

For this compound derivatives, SAR studies have helped to elucidate these key pharmacophoric features. For example, in the context of antibacterial activity, the presence of a 1,4-benzodioxan fragment attached to the cinnamaldehyde acylhydrazone scaffold was found to be critical for potent inhibition of FabH. nih.gov Molecular docking simulations further suggested how these derivatives bind to the active site of the enzyme. nih.gov

Similarly, for insecticidal benzophenone hydrazone derivatives, the key pharmacophoric features include halogen and triflate or perhaloalkoxy groups at the 4-positions of the aromatic rings. nih.gov The hydrazone moiety itself, particularly when bearing acyl-type substituents, also contributes significantly to the activity. nih.gov

Pharmacophore models can be generated from known active ligands (ligand-based) or from the three-dimensional structure of the biological target (structure-based). nih.gov These models help in rationalizing the observed biological activities and in designing new compounds with improved potency. For instance, a pharmacophore model for steroid sulfatase (STS) inhibitors was developed based on known steroidal and non-steroidal inhibitors, identifying key hydrogen bond acceptors, donors, and hydrophobic features. nih.gov

The following table summarizes key pharmacophoric features identified for different biological activities of this compound and related hydrazone derivatives:

| Biological Activity | Key Pharmacophoric Features | Supporting Evidence |

| Antibacterial (FabH inhibition) | 1,4-benzodioxan fragment on the acylhydrazone scaffold | Synthesis and evaluation of cinnamaldehyde acylhydrazone derivatives nih.gov |

| Insecticidal | Halogen and triflate/perhaloalkoxy groups at the 4-positions of aromatic rings; Acyl-type substituents on the hydrazone | Synthesis and testing of benzophenone hydrazone derivatives nih.gov |

| General Bioactivity | Hydrazone linkage (-CO-NH-N=CH-) | Common feature in many biologically active hydrazone derivatives biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Several QSAR studies have been conducted on cinnamaldehyde derivatives and related hydrazones to understand the structural requirements for their biological activities. For instance, a 3D-QSAR study on 59 cinnamaldehyde analogues as farnesyl protein transferase (FPTase) inhibitors was performed using Comparative Molecular Field Analysis (CoMFA). nih.gov The resulting model showed good predictive ability, with a cross-validated r² (q²) of 0.557 and a non-cross-validated r² of 0.950. nih.gov The CoMFA contour maps helped to identify the steric and electrostatic properties that are important for inhibitory activity. nih.gov

In another study, QSAR models were developed for cinnamaldehyde-amino acid Schiff base compounds to explore the correlation between their chemical structure and antibacterial activity against E. coli and S. aureus. nih.gov The best models showed high correlation coefficients (R² = 0.9354 for E. coli and R² = 0.8946 for S. aureus), indicating their reliability. nih.gov The analysis revealed that the polarity parameter/square distance and the minimum atomic state energy for a hydrogen atom significantly affected the antibacterial activity. nih.gov

QSAR studies have also been applied to quinazolinone derivatives containing hydrazone structures to guide the design of novel antitumor agents. rsc.org A 3D-QSAR model was constructed using CoMFA, which provided insights for future structural modifications. rsc.org

The following table presents a summary of QSAR studies on cinnamaldehyde and related derivatives:

| Compound Series | Biological Activity | QSAR Method | Key Findings |

| Cinnamaldehyde analogues (59 compounds) | Farnesyl Protein Transferase (FPTase) inhibition | 3D-QSAR (CoMFA) | Identified important steric and electrostatic properties for activity (q² = 0.557, r² = 0.950) nih.gov |

| Cinnamaldehyde-amino acid Schiff bases | Antibacterial activity (E. coli, S. aureus) | QSAR | Polarity and minimum atomic state energy for H atom are crucial for activity (R² up to 0.9354) nih.gov |

| Quinazolinone derivatives with hydrazone units | Antitumor activity | 3D-QSAR (CoMFA) | A predictive model was built to guide future structural modifications for enhanced antitumor activity rsc.org |

| Salicylaldehyde (B1680747) benzoylhydrazone Cu(II) complexes | Anticancer activity | QSAR | Developed models to understand the structural requirements for anticancer activity researchgate.net |

These QSAR models serve as valuable predictive tools in the drug discovery process, enabling a more rational and efficient design of novel this compound derivatives with enhanced biological activities.

Mechanistic Studies of Biological Activities in Vitro Research

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of cinnamaldehyde (B126680) and its derivatives are well-established, with research pointing to a multi-targeted approach in disrupting microbial viability.

Antitumor Activity Mechanisms (In Vitro)

Cinnamaldehyde and its derivatives have also been investigated for their potential as anticancer agents, demonstrating the ability to trigger cell death and halt proliferation in various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell LinesA primary antitumor mechanism of cinnamaldehyde derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.nih.govFor example, 2'-benzoyloxycinnamaldehyde (BCA), a derivative of 2'-hydroxycinnamaldehyde, has been shown to induce apoptosis in human breast and colon cancer cells.nih.govThis process is often mediated by the generation of reactive oxygen species (ROS), which leads to the activation of caspases, key enzymes in the apoptotic pathway.nih.govresearchgate.net

Furthermore, cinnamaldehyde derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov Studies have shown that these compounds can arrest the cell cycle at the G2/M phase. nih.gov For instance, a derivative known as CB403 was found to induce mitotic arrest in human cancer cells, an effect correlated with an increase in the amount of cyclin B1, a crucial protein for mitosis. nih.gov Cinnamide-linked benzophenone (B1666685) hybrids have also been reported to cause G2/M phase arrest and induce apoptosis by inhibiting tubulin polymerization, a critical process for cell division. nih.gov

Generation of Reactive Oxygen Species (ROS) and Activation of Oxidative Stress Pathways

In vitro studies have indicated that cinnamaldehyde derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a derivative of cinnamaldehyde, 2'-benzoyloxycinnamaldehyde (BCA), was shown to induce growth arrest and apoptosis in p53-mutated cancer cell lines, specifically MDA-MB-231 breast cancer and SW620 colon cancer cells. nih.gov The apoptotic effects, including chromosomal DNA degradation and activation of caspase-3, were significantly blocked by the presence of antioxidants like glutathione (B108866) and N-acetyl-cysteine. nih.gov This suggests that the accumulation of ROS is a primary driver of BCA-induced apoptosis. nih.gov The use of DCF-DA, an intracellular probe, confirmed the accumulation of ROS within the cancer cells following treatment with HCA or BCA. nih.gov

Similarly, the parent compound, cinnamaldehyde, has been shown to inhibit ROS production in other cellular contexts. In mouse aortas treated with high glucose, cinnamaldehyde treatment effectively inhibited the generation of ROS. researchgate.net This antioxidant effect is crucial as excessive ROS can lead to cellular damage and contribute to various disease pathologies. nih.gov The generation of ROS, which includes molecules like hydrogen peroxide (H2O2), superoxide (B77818) radical (O2-), and hydroxyl radical (•OH), can disrupt cellular redox homeostasis and lead to lipid peroxidation and apoptosis. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/Akt/mTOR)

Cinnamaldehyde and its derivatives have been found to modulate key intracellular signaling pathways implicated in inflammation and cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways. The NF-κB pathway is a critical mediator of pro-inflammatory responses and is often activated by oxidative stress. nih.gov Research has shown that cinnamaldehyde can effectively inhibit age-related NF-κB activation, thereby suppressing the expression of its target inflammatory genes, iNOS and COX-2. nih.gov This inhibitory action is mediated through the NIK/IKK, ERK, and p38 MAPK signal transduction pathways, highlighting cinnamaldehyde's anti-inflammatory potential. nih.gov

Furthermore, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth, is another target. While direct studies on cinnamaldehyde benzoylhydrazone's effect on this pathway are emerging, research on related indole (B1671886) compounds demonstrates that the PI3K/Akt/mTOR pathway and its downstream effector NF-κB are significant targets for anti-cancer activity. nih.gov The crosstalk between the PI3K/Akt/mTOR and NF-κB pathways is well-established, with Akt being a key upstream activator of NF-κB. nih.gov Cinnamaldehyde itself has been shown to activate the PI3K/Akt and MAPK signaling pathways in the context of promoting angiogenesis for wound healing. researchgate.net Conversely, inhibition of the PI3K/mTOR pathway has been shown to suppress neuroinflammatory responses. mdpi.com

Inhibition of Cancer Cell Proliferation and Invasion

The ability of cinnamaldehyde derivatives to inhibit the proliferation and invasion of cancer cells is a significant area of research. Studies on 2'-benzoyloxycinnamaldehyde (BCA) have demonstrated its efficacy in inducing growth arrest and apoptosis in breast and colon cancer cell lines. nih.gov

Furthermore, cinnamaldehyde has been shown to inhibit the invasive capabilities of the human breast cancer cell line MDA-MB-435S. nih.gov This effect was linked to the down-regulation of miR-27a, a microRNA implicated in cancer cell invasion. nih.gov Transwell matrigel (B1166635) invasion assays revealed a significant reduction in the number of invading cells after treatment with cinnamaldehyde. nih.gov In the context of osteosarcoma, cinnamaldehyde has been found to decrease cell invasion and the expression of urokinase-type plasminogen activator (u-PA) by down-regulating the FAK signaling pathway. researchgate.net

Table 1: Effect of Cinnamaldehyde on Cancer Cell Invasion

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| MDA-MB-435S (Breast Cancer) | Cinnamaldehyde | Reduced number of cells passing through transwell chamber | nih.gov |

| Saos-2 and 143B (Osteosarcoma) | Cinnamaldehyde | Suppressed invasion ability by inhibiting phosphorylation of focal adhesion kinase | researchgate.net |

Antiparasitic Activity Mechanisms (In Vitro Models)

Impact on Parasitic Growth and Viability

In the realm of antiparasitic research, cinnamaldehyde has demonstrated promising activity against various pathogens. In vitro studies on Leishmania (Leishmania) amazonensis, the causative agent of tegumentary leishmaniasis, have shown that cinnamaldehyde exhibits anti-Leishmania activity. nih.gov The compound was effective against both the promastigote and amastigote forms of the parasite, with an average IC50 of approximately 212 μM against promastigotes and 398.06 ± 42.10 μM against amastigotes. nih.gov This suggests that cinnamaldehyde can interfere with the growth and viability of the parasite. While the precise mechanism of action against L. amazonensis requires further investigation, the findings encourage more research into its potential for treating cutaneous leishmaniasis. nih.gov

Antioxidant Activity Mechanisms (In Vitro)

Free Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer-Proton Transfer, Sequential Proton Loss Electron Transfer)

The antioxidant properties of cinnamaldehyde are attributed to its ability to scavenge free radicals. The mechanism behind this activity is believed to involve the donation of a hydrogen atom from the hydroxyl (OH) group that can be associated with the benzene (B151609) ring in its derivatives. researchgate.net This action helps to neutralize reactive oxygen species and reduce oxidative stress. nih.gov The free radical scavenging ability of cinnamaldehyde has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net The antioxidant effects of cinnamaldehyde contribute to its protective role against cellular damage and inflammation. nih.govnih.gov

Inhibition of Lipid Peroxidation

In vitro research into the biological activities of this compound has explored its potential to inhibit lipid peroxidation, a key process in cellular damage. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, which leads to the formation of harmful products and compromises cell membrane integrity. The ability of a compound to thwart this process is closely linked to its antioxidant capacity, specifically its ability to scavenge free radicals that initiate and propagate the peroxidation chain.

Studies on compounds structurally related to this compound provide significant insights into its potential mechanism of action. The hydrazone moiety (–NH–N=CH–) is recognized as a crucial pharmacophore responsible for a range of biological activities, including antioxidant effects. nih.gov Hydrazone derivatives are known to act as effective and versatile antioxidants. mdpi.com The antioxidant potential of such compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Furthermore, the cinnamaldehyde portion of the molecule contributes to this antioxidant potential. Cinnamaldehyde itself has been shown to decrease the levels of lipid peroxidation products and enhance the activity of antioxidant enzymes in various studies. researchgate.net

While direct experimental data on the inhibition of lipid peroxidation by this compound is limited in the available literature, research on the closely related compound, cinnamaldehyde phenylhydrazone (CPH), offers compelling evidence of its antioxidant capabilities. mdpi.com An in silico evaluation of CPH demonstrated strong interactions with enzymes associated with the oxidative stress process, such as cytochrome P450 and NADPH oxidase. mdpi.com The study's authors noted that these computational results corroborate the significant antioxidant capacity of CPH that has been observed in experimental antioxidant tests. mdpi.com

Further in vitro studies on hydrazones derived from cinnamaldehyde have quantified their antioxidant effects using various assays. These experimental findings support the notion that the combination of the cinnamaldehyde structure with a hydrazone linkage results in a molecule with significant antioxidant potential, and therefore, a likely inhibitor of lipid peroxidation.

Research Findings on a Structurally Related Hydrazone

To illustrate the antioxidant potential inherent in this class of compounds, the following table summarizes the in vitro antioxidant activity of the closely related cinnamaldehyde phenylhydrazone, as demonstrated in experimental assays.

| Assay Type | Compound Tested | Observed Effect | Inference |

|---|---|---|---|

| Reducing Power Assay | Cinnamaldehyde Phenylhydrazone | Demonstrated an ability to reduce Fe3+ to Fe2+, indicating electron-donating capability. | Possesses antioxidant activity by acting as a reductant. |

| Hydrogen Peroxide (H2O2) Scavenging | Cinnamaldehyde Phenylhydrazone | Showed capacity to inhibit the action of hydrogen peroxide in a concentration-dependent manner. | Capable of neutralizing reactive oxygen species, a key function for preventing lipid peroxidation. |

These findings for cinnamaldehyde phenylhydrazone strongly suggest that this compound, due to its structural similarities, would exhibit a comparable capacity to inhibit lipid peroxidation by neutralizing the free radicals that drive this damaging oxidative process.

Advanced Applications in Chemical Research

Analytical Chemistry Applications

In analytical chemistry, the focus is on the precise detection and quantification of chemical species. Cinnamaldehyde (B126680) benzoylhydrazone and its derivatives serve as highly effective reagents for these purposes, particularly in spectrophotometry and sensor technology.

Development of Spectrophotometric Reagents for Metal Ion Quantification

Hydrazones, including cinnamaldehyde benzoylhydrazone, are widely employed as organic reagents for the spectrophotometric determination of metal ions. iiardjournals.org Their utility stems from the ability to form distinctively colored complexes with various transition metals, a property that allows for sensitive and selective quantification. iiardjournals.orgunishivaji.ac.in The reaction between the hydrazone ligand and a metal ion yields a complex that absorbs light at a specific wavelength (λmax). The intensity of this absorption is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law. researchgate.net

The development of these methods is crucial for analyzing trace amounts of metals in various samples, including environmental and biological materials. unishivaji.ac.iniaea.org Researchers have developed numerous spectrophotometric methods using hydrazone derivatives for the determination of ions such as copper(II), nickel(II), and ruthenium(III). researchgate.net For instance, a method utilizing cinnamaldehyde isonicotinoylhydrazone (CINH), a related derivative, was developed for the determination of Ruthenium(III). The Ru(III)-CINH complex forms a brownish-yellow, water-soluble compound with a maximum absorbance at 402 nm. researchgate.net Similarly, other benzoylhydrazone derivatives have proven effective for quantifying copper(II), forming colored complexes in a basic medium. researchgate.net

Key parameters such as molar absorptivity, which measures how strongly the complex absorbs light, and Sandell's sensitivity, which indicates the lowest concentration that can be detected, are used to characterize the effectiveness of these reagents. researchgate.net

| Metal Ion | Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) |

| Ruthenium(III) | Cinnamaldehyde Isonicotinoylhydrazone (CINH) | 402 | 1.25 × 10⁴ | 0.00809 |

| Copper(II) | 3,5-Dimethoxy-4-hydroxybenzaldehyde benzoylhydrazone (DMBBH) | 435 | 3.16 × 10⁴ | 0.00633 |

| Nickel(II) | 3,5-Dimethoxy-4-hydroxybenzaldehyde benzoylhydrazone (DMBBH) | - | 1.75 × 10⁴ | 0.00335 |

This table presents data for cinnamaldehyde derivatives and related benzoylhydrazone compounds to illustrate the analytical application. researchgate.net

Utilization as Chemosensors and pH Sensors

Beyond simple quantification, cinnamaldehyde derivatives are integral to the design of chemosensors—molecules that signal the presence of specific chemical species through a detectable change, such as a shift in color (colorimetric) or the emission of light (fluorometric). monash.edu These sensors are engineered for high selectivity and sensitivity.

A notable example is a dual chemosensor synthesized by reacting a cinnamaldehyde derivative with rhodamine B hydrazide. monash.edu This sensor, RT4, demonstrates a highly selective colorimetric response to copper (Cu²⁺) ions and a distinct fluorometric (fluorescent) response to iron (Fe³⁺) ions in an aqueous solution. monash.edu The ability to detect different ions through different signaling channels (color vs. fluorescence) makes it a versatile analytical tool. The sensor exhibits very low limits of detection (LOD), calculated at 0.20 µM for Cu²⁺ and 0.18 µM for Fe³⁺. monash.edu Such sensors have practical applications, including the development of test strips for on-site analysis and probes for detecting metal ions within living cells. monash.edu

The mechanism behind many such sensors, particularly those responsive to pH, often involves processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). nih.gov In response to a change in pH or the binding of an ion, the sensor molecule undergoes a structural or electronic rearrangement that alters its light-absorbing or light-emitting properties, leading to a measurable signal. nih.gov

| Analyte | Sensor | Detection Method | Limit of Detection (LOD) |

| Copper (Cu²⁺) | Cinnamaldehyde-Rhodamine B derivative (RT4) | Colorimetric | 0.20 µM |

| Iron (Fe³⁺) | Cinnamaldehyde-Rhodamine B derivative (RT4) | Fluorometric | 0.18 µM |

This table summarizes the performance of a specific cinnamaldehyde-based chemosensor. monash.edu

Catalysis

Catalysis is a cornerstone of modern chemistry, enabling the efficient synthesis of complex molecules. Metal complexes, including those formed with hydrazone ligands, are actively researched for their catalytic properties.

Role of this compound Metal Complexes in C-C Cross-Coupling Reactions

Carbon-carbon (C-C) cross-coupling reactions are powerful synthetic tools used to create complex organic molecules from simpler precursors. tcichemicals.com These reactions, often catalyzed by transition metals like palladium and nickel, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. tcichemicals.comchemrxiv.org The catalyst's performance is heavily influenced by the ligands bound to the metal center, which modulate its reactivity and stability.

While hydrazone-based ligands are explored in catalysis, the specific application of this compound metal complexes in major C-C cross-coupling reactions is an emerging area of research. The general principle involves the ligand (this compound) coordinating to a metal center (e.g., Ni, Pd, Cu). This complex would then facilitate the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, to form the new C-C bond. The electronic and steric properties of the this compound ligand could potentially influence the efficiency and selectivity of these transformations.

Investigation of Electrocatalytic Properties (e.g., Hydrogen Evolution)

Electrocatalysis uses an electrode's surface to accelerate electrochemical reactions, such as the hydrogen evolution reaction (HER), which produces hydrogen gas from water. This process is critical for renewable energy technologies. The efficiency of an electrocatalyst is often evaluated by its ability to facilitate reactions at low overpotentials. researchgate.net

Research has shown that aldehydes, the core functional group in cinnamaldehyde, can participate in unique electrocatalytic pathways for hydrogen production. dicp.ac.cn In a specific system using a metallic copper catalyst, the aldehyde group can be converted into a carboxylate. dicp.ac.cn Notably, this low-potential process allows the hydrogen atom from the aldehyde group to be released as H₂ gas through a Tafel recombination step (*H + *H ⇌ H₂), rather than being oxidized to water. dicp.ac.cn This pathway effectively combines anodic oxidation of the aldehyde with hydrogen production, offering a route to H₂ with a lower energy input compared to conventional water electrolysis. dicp.ac.cn While this research highlights the reactivity of the cinnamaldehyde moiety on a catalyst surface, the direct role of the this compound molecule itself as a primary electrocatalyst for HER is a subject for further investigation.

Q & A

Basic: What are the standard synthetic protocols for cinnamaldehyde benzoylhydrazone, and what parameters optimize yield?

This compound (CBH) is synthesized via condensation of cinnamaldehyde with benzoylhydrazine in ethanol under reflux (1–2 hours). Critical parameters include:

- Molar ratio : 1:1 stoichiometry of aldehyde to hydrazine.

- Solvent : Ethanol (95%) ensures solubility and reaction efficiency.

- Temperature : Reflux (~78°C) accelerates imine bond formation.

- Purification : Recrystallization from ethanol removes unreacted precursors .

Basic: Which spectroscopic techniques are essential for characterizing CBH and its metal complexes?

Key methods include:

- IR spectroscopy : Confirms C=N (1600–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.

- UV-Vis : Identifies π→π* and n→π* transitions in the hydrazone backbone.

- 1H NMR : Probes electronic environments of aromatic and imine protons.

- Elemental analysis : Validates C, H, N composition.

- Magnetic susceptibility : Determines coordination geometry in metal complexes (e.g., octahedral vs. square pyramidal) .

Basic: How is the antifungal activity of CBH derivatives evaluated experimentally?

Antifungal assays use:

- Microbroth dilution : Minimum inhibitory concentration (MIC) values against Candida albicans or Aspergillus niger.

- Tyrosinase inhibition : Links activity to melanin biosynthesis disruption in fungi.

- Structure-activity comparisons : Electron-withdrawing substituents (e.g., nitro groups) enhance potency .

Advanced: How can QSAR models guide the design of CBH derivatives with improved bioactivity?

Quantitative structure-activity relationship (QSAR) models correlate descriptors like LogP (lipophilicity) and polar surface area with antifungal/antibacterial activity. For example:

- Electron-deficient aromatic rings improve antifungal activity by enhancing target binding.

- CoMFA/CoMSIA : 3D-QSAR maps steric/electronic requirements for optimized substituent placement .

Advanced: What strategies resolve contradictions in antibacterial activity data for CBH-metal complexes?

Discrepancies arise from:

- Structural variations : Bulky substituents yield square pyramidal complexes with reduced activity vs. octahedral geometries.

- Standardization : Uniform MIC protocols (e.g., CLSI guidelines) and bacterial strains (e.g., E. coli ATCC 25922) minimize variability.

- X-ray crystallography : Clarifies coordination geometry-activity relationships .

Advanced: How are CBH derivatives applied in spectrophotometric metal ion detection?

CBH derivatives form colored complexes with Ru(III), Pd(II), and Ni(II). Methodological considerations include:

- Derivative spectrophotometry : Resolves overlapping absorption peaks (e.g., first-derivative for Ru(III) at 450 nm).

- Micellar media : CTAB enhances sensitivity by stabilizing metal-ligand complexes .

Advanced: What factors influence CBH stability during storage and experimental use?

- Oxidation : Similar to cinnamaldehyde, CBH may form peroxides under light/oxygen.

- Mitigation : Store in amber vials under nitrogen at 4°C. Monitor peroxide formation via iodimetry .

Advanced: How do structural modifications alter CBH’s coordination behavior with transition metals?

- Alkyl substituents : Small groups (e.g., methyl) favor octahedral Fe(III) complexes.

- Aryl substituents : Bulky groups (e.g., cinnamyl) yield square pyramidal geometries.

- Spectroscopic validation : IR and magnetic moment data distinguish coordination modes .

Advanced: What challenges exist in elucidating CBH’s anticancer mechanisms?

- Multitarget effects : CBH may modulate apoptosis (caspase-3 activation), ROS, and angiogenesis.

- Methodology : Use flow cytometry for apoptosis quantification and Western blotting for pathway analysis. Compare with cinnamaldehyde to isolate CBH-specific effects .

Advanced: How can synergistic interactions between CBH and clinical drugs be systematically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.